
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(222)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- is a complex organic compound that features a trioxabicyclo structure with chloromethyl and ethynylphenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- typically involves multiple steps, starting from simpler precursors. The trioxabicyclo structure can be formed through a series of cyclization reactions, while the chloromethyl and ethynylphenyl groups are introduced through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: Both the chloromethyl and ethynylphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carboxylic acids, while reduction of the chloromethyl group may produce hydrocarbons.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Exploration as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- involves its interaction with specific molecular targets. The chloromethyl and ethynylphenyl groups may interact with enzymes or receptors, leading to various biological effects. The trioxabicyclo structure may also play a role in stabilizing the compound and facilitating its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,7-Trioxabicyclo(2.2.2)octane derivatives with different substituents.
- Compounds with similar trioxabicyclo structures but different functional groups.
Uniqueness
The combination of the trioxabicyclo structure with chloromethyl and ethynylphenyl groups makes this compound unique
Propriétés
Numéro CAS |
134133-91-8 |
|---|---|
Formule moléculaire |
C14H13ClO3 |
Poids moléculaire |
264.70 g/mol |
Nom IUPAC |
4-(chloromethyl)-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H13ClO3/c1-2-11-3-5-12(6-4-11)14-16-8-13(7-15,9-17-14)10-18-14/h1,3-6H,7-10H2 |
Clé InChI |
OCKGVXFYNGTRFP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
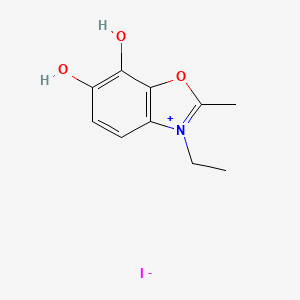
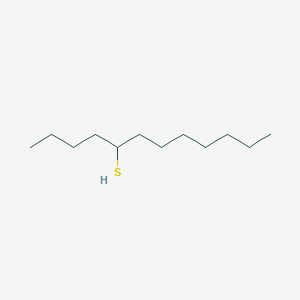
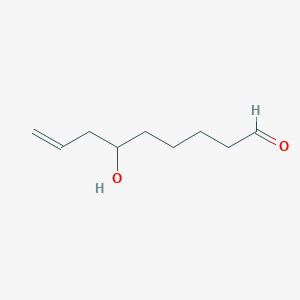
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
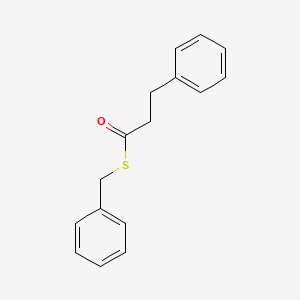


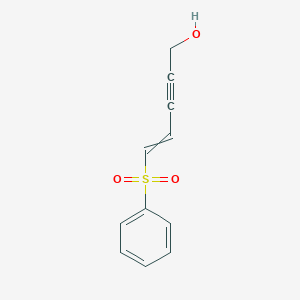
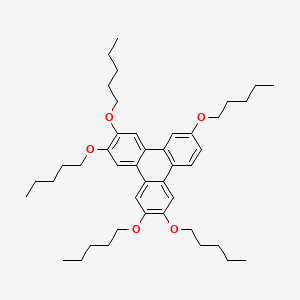
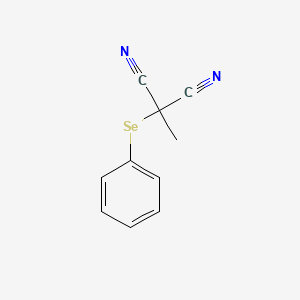
![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
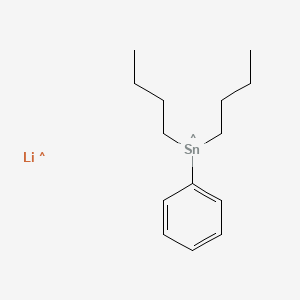
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
